molecular formula C17H27NO7 B4001594 N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4001594
M. Wt: 357.4 g/mol
InChI Key: AQGOUJGEQCJTQM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is known for its unique structure, which includes an ethoxyphenoxy group and a propan-2-amine group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the amine is reacted with oxalic acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-2-amine
  • N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]butan-2-amine

Uniqueness

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-4-18-14-5-7-15(8-6-14)19-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGOUJGEQCJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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